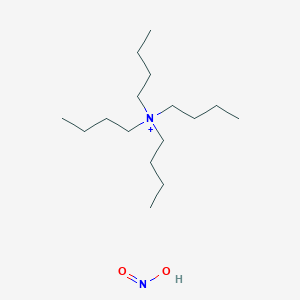

Dioxoamine; tetrabutylazanium

Description

Foundational Aspects of Quaternary Ammonium (B1175870) Cations

Quaternary ammonium cations are polyatomic ions with the general structure [NR₄]⁺, where R represents an organic substituent. Current time information in Bangalore, IN. The nature of these 'R' groups can be varied, leading to a vast array of cations with tailored properties. The defining characteristic of these cations is their permanent charge, which makes them highly stable and useful in a variety of chemical environments. Current time information in Bangalore, IN.

The synthesis of quaternary ammonium compounds is typically achieved through the alkylation of tertiary amines, a process known as quaternization. Current time information in Bangalore, IN. In organic chemistry, they are widely recognized for their role as phase-transfer catalysts (PTCs). chemicalbook.comscbt.com PTCs are able to facilitate reactions between reactants that are dissolved in immiscible solvent phases, such as an organic and an aqueous phase. chemicalbook.comscbt.com The quaternary ammonium cation can transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic substrate. scbt.com This capability accelerates reaction rates and can lead to higher product yields under milder conditions. scbt.com

The Significance of Tetrabutylazanium in Contemporary Chemical Science

Tetrabutylazanium, more commonly known as tetrabutylammonium (B224687) ([NBu₄]⁺), is a prominent member of the quaternary ammonium cation family. wikipedia.org It consists of a central nitrogen atom bonded to four butyl (C₄H₉) chains. wikipedia.org The presence of these four nonpolar alkyl groups imparts significant lipophilicity (the ability to dissolve in fats, oils, and nonpolar solvents) to the cation. wikipedia.org This property makes tetrabutylammonium salts highly soluble in a wide range of organic solvents, a crucial attribute for many of its applications. chemimpex.comscbt.com

Compared to its smaller analogue, tetraethylammonium, tetrabutylammonium salts are more lipophilic, though they may be more challenging to crystallize. wikipedia.org The versatility of the tetrabutylammonium cation is demonstrated by its use in numerous applications:

Phase-Transfer Catalysis: Like other quats, tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), are highly effective phase-transfer catalysts. scbt.comscbt.comsigmaaldrich.com They are valued for their efficiency in promoting various organic reactions, including alkylations, oxidations, and reductions. scbt.comnih.gov

Electrolytes: Due to their ionic nature and solubility in non-aqueous media, tetrabutylammonium salts like tetrabutylammonium hexafluorophosphate (B91526) are used as supporting electrolytes in electrochemical studies and devices, such as batteries and sensors. chemimpex.comwikipedia.org

Ionic Liquids: In its molten state, a salt like tetrabutylammonium bromide can act as an ionic liquid, providing a "green" alternative to traditional volatile organic solvents for certain chemical transformations. sigmaaldrich.com

Precursor for Synthesis: Tetrabutylammonium salts are often used as starting materials to synthesize other compounds through salt metathesis (double displacement) reactions, where the anion is exchanged for another. wikipedia.orgrsc.org

Research Landscape of Tetrabutylazanium Derivatives, with Emphasis on Oxygen- and Nitrogen-Containing Anions

The utility of a tetrabutylammonium salt is largely defined by the properties of its accompanying anion. A significant area of research involves pairing the tetrabutylammonium cation with various anions that contain both oxygen and nitrogen atoms. These anions can impart specific reactivity and properties to the resulting salt.

Tetrabutylammonium Nitrate (B79036) ([NBu₄]NO₃) is a well-studied example. It is used as a source of the nitrate (NO₃⁻) ion for nucleophilic substitution reactions and for the nitration of various organic compounds. chemicalbook.com It also finds application as a supporting electrolyte in electrochemistry. chemimpex.com

Tetrabutylammonium Nitrite (B80452) ([NBu₄]NO₂) , the compound interpreted from "Dioxoamine; tetrabutylazanium," is another important derivative. It serves as a valuable reagent for delivering the nitrite (NO₂⁻) ion in organic synthesis. chemimpex.comscbt.com A primary application is in the synthesis of aliphatic nitro compounds from the corresponding alkyl bromides. scbt.comscientificlabs.co.uk Its stability and solubility in organic solvents make it a preferred nitrite source for various nitrosation reactions. chemimpex.com Research applications for tetrabutylammonium nitrite extend into several fields:

Organic Synthesis: It facilitates the creation of nitroso compounds, which are key intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.com

Analytical Chemistry: It is employed in methods for the detection and quantification of nitrite levels in environmental samples. chemimpex.com

Polymer Chemistry: It can act as a catalyst in certain polymerization processes. chemimpex.com

The table below summarizes the key properties of tetrabutylammonium nitrite and the related nitrate salt.

| Property | Tetrabutylammonium Nitrite | Tetrabutylammonium Nitrate |

| CAS Number | 26501-54-2 scbt.com | 1941-27-1 sigmaaldrich.com |

| Molecular Formula | C₁₆H₃₆N₂O₂ scbt.com | C₁₆H₃₆N₂O₃ scbt.com |

| Molecular Weight | 288.47 g/mol nih.gov | 304.47 g/mol sigmaaldrich.com |

| Primary Application | Reagent for synthesis of nitro compounds scbt.comscientificlabs.co.uk | Source of nitrate ions, electrolyte chemicalbook.comchemimpex.com |

| Physical Form | Crystals sigmaaldrich.com | White crystalline solid chemicalbook.com |

| Melting Point | Not specified | 116-118 °C sigmaaldrich.com |

The study of tetrabutylammonium salts with other oxygen- and nitrogen-containing anions, such as dinitramide [N(NO₂)₂]⁻, is also an active area of research, particularly in the field of energetic materials. nottingham.ac.ukjes.or.jpresearchgate.net The ability to pair the bulky, solubilizing tetrabutylammonium cation with a wide array of functional anions continues to make these compounds a cornerstone of modern chemical research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H37N2O2+ |

|---|---|

Molecular Weight |

289.48 g/mol |

IUPAC Name |

nitrous acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1; |

InChI Key |

SHRKDVQQQPFSIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.N(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Tetrabutylazanium Compounds

Established Synthetic Pathways

Traditional methods for synthesizing tetrabutylazanium salts are robust and widely implemented. These pathways primarily involve ion exchange, salt metathesis, and direct alkylation strategies.

Ion exchange and salt metathesis are powerful techniques for preparing a wide variety of tetrabutylazanium salts by swapping the anion associated with the tetrabutylazanium cation. wikipedia.org

Salt Metathesis: This method, also known as double displacement, involves a reaction between two ionic compounds where the cations and anions exchange partners. wikipedia.orgwikiwand.com The reaction is typically driven to completion by the formation of a product that is insoluble in the reaction medium, often precipitating out of the solution. wikipedia.org A classic example is the synthesis of an organic-soluble tetrabutylazanium salt from an inorganic precursor. For instance, the conversion of sodium perrhenate (B82622) to tetrabutylammonium (B224687) perrhenate is achieved by reacting it with tetrabutylammonium chloride in an aqueous solution. wikipedia.org The resulting tetrabutylammonium salt is soluble in organic solvents like dichloromethane, while the sodium chloride byproduct remains in the aqueous phase or precipitates. wikipedia.org

Ion Exchange Resins: This technique is particularly useful for preparing specific salts, like tetrabutylammonium hydroxide (B78521), from more common halide salts. researchgate.net In this process, an aqueous solution of a salt such as tetrabutylammonium bromide is passed through a column packed with a strong basic anion exchange resin that has been pre-loaded with hydroxide ions (OH⁻). researchgate.net The resin captures the bromide ions from the solution and releases hydroxide ions, effectively converting the tetrabutylammonium bromide into tetrabutylammonium hydroxide. researchgate.net This method is valued for its simplicity and the ease with which the ion exchange resin can be regenerated for reuse. researchgate.net It has also been adapted for the preparation of high-purity electronic grade tetrabutylammonium hydroxide via ion-exchange membrane electrolysis. researchgate.net

| Method | Principle | Typical Reactants | Driving Force | Key Advantage |

| Salt Metathesis | Exchange of ions between two soluble salts. wikipedia.org | Tetrabutylammonium Halide + Metal Salt of Target Anion | Precipitation of an insoluble salt byproduct (e.g., NaCl). wikipedia.org | Broad applicability for various anions. |

| Ion Exchange | Anion is swapped using a solid-phase resin. researchgate.net | Tetrabutylammonium Halide + Anion Exchange Resin (e.g., OH⁻ form) | High affinity of the resin for the initial anion. | High purity of the final product and resin reusability. researchgate.net |

Direct quaternization is the most fundamental method for forming the tetrabutylazanium cation itself. This reaction, often referred to as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. scienceinfo.comwikipedia.org

In the context of tetrabutylazanium, the synthesis starts with tributylamine (B1682462), a tertiary amine. wikipedia.org This amine is reacted with a butyl halide, such as n-bromobutane or butyl chloride, to add the fourth butyl group to the nitrogen atom. wikipedia.orgatamanchemicals.com This is an Sɴ2 (bimolecular nucleophilic substitution) reaction where the nitrogen atom of the tributylamine acts as the nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide ion. scienceinfo.com The result is the formation of the tetrabutylazanium cation and a halide anion. quora.com The reaction rate and yield can be influenced by several factors, including the solvent, temperature, and the nature of the leaving group (the halide). researchgate.net

| Solvent Type | Effect on Quaternization Rate | Example Solvents |

| Aprotic Aliphatic | Moderate rate increase with polarity. | Hexane, Acetonitrile |

| Aprotic Aromatic | Significant rate increase with polarity. | Benzene, DMSO |

| Protic Aliphatic | Generally slower rates compared to aprotic solvents. | Methanol, Ethanol |

This table illustrates general trends in solvent effects on the quaternization of tributylamine with butyl iodide as reported in scientific literature. researchgate.net

Advanced and Sustainable Synthesis Techniques

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing quaternary ammonium (B1175870) salts, including tetrabutylazanium compounds. These advanced techniques often leverage novel reactor designs and catalytic systems.

Continuous flow synthesis, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing for the synthesis of quaternary ammonium salts. mdpi.com These systems provide superior control over reaction parameters, leading to faster mass and heat transfer, which can shorten reaction times and improve yields. mdpi.comgoogle.com The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, mitigating risks associated with localized heat release in exothermic quaternization reactions. google.com This technology enables a highly automated and environmentally friendly process with fewer side reactions. google.com Continuous processes have been developed for reacting tertiary amines with organic chlorides over heterogeneous catalysts and for the synthesis of tetrabutylammonium bromide from tributylamine and n-bromobutane in a continuous microchannel reactor. google.comgoogle.com

Modern synthetic chemistry is increasingly employing photocatalysis and electrocatalysis to access novel chemical transformations.

Photocatalytic Synthesis: Photoredox catalysis has emerged as a powerful tool for synthesizing complex quaternary ammonium salts that are otherwise difficult to access. thieme.de For instance, photoredox-enabled methods have been developed for the synthesis of α-alkylated alkenylammonium salts through the generation of a highly reactive α-ammoniovinyl radical intermediate. thieme.dethieme-connect.com While not a direct route to simple tetrabutylazanium halides, these techniques showcase the potential for photocatalysis in creating functionalized quaternary ammonium structures. researchgate.net A synthesis process for tetrabutylammonium bromide has been disclosed that uses a photocatalytic continuous microchannel reactor in an initial step to produce the tributylamine precursor. google.com

Electrocatalytic Synthesis: Electrochemical methods offer alternative pathways for synthesizing and modifying quaternary ammonium compounds. The electroreduction of quaternary ammonium compounds has been studied, indicating their electrochemical reactivity. acs.org A practical application is the preparation of electronic-grade tetrabutylammonium hydroxide, which can be carried out in an electrolyzer with three chambers and specialized membranes, demonstrating a method that can achieve high current efficiency and product purity. researchgate.net

Targeted Synthesis of Tetrabutylazanium Salts with Dioxoamine and Related Anionic Architectures

The synthesis of tetrabutylazanium salts with specific, functional anions is a key area of research. While the direct synthesis of a tetrabutylazanium salt with the "Dioxoamine" anion is not prominently described in available scientific literature, the principles of established synthetic pathways can be applied to incorporate novel or complex anions.

The synthesis of tetrabutylazanium salts with related anionic architectures, particularly oxoanions, is well-documented. The salt metathesis route is highly adaptable for this purpose. By selecting a suitable starting salt, such as a sodium or potassium salt of the desired anion, it can be reacted with a common tetrabutylazanium halide (e.g., tetrabutylammonium bromide) to yield the target tetrabutylazanium salt. wikipedia.orgwikipedia.org For example, this strategy is used to prepare salts of complex polyoxometalates and perrhenate ([ReO₄]⁻), an inorganic oxoanion. wikipedia.org

Theoretically, to synthesize tetrabutylazanium dioxoamine, one would require a stable precursor salt of the dioxoamine anion. This precursor could then be used in a salt metathesis reaction with tetrabutylammonium chloride or bromide. The success of such a synthesis would depend on the solubility characteristics of the starting materials and products, allowing for the isolation of the desired tetrabutylazanium dioxoamine salt. Similarly, ion exchange chromatography could be employed if the dioxoamine anion could be effectively loaded onto a resin and subsequently eluted with a solution containing the tetrabutylazanium cation. researchgate.net

Elucidation of Reaction Mechanisms Involving Tetrabutylazanium Species

Mechanistic Principles of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. nbinno.comtheaic.org Tetrabutylammonium (B224687) salts are exemplary phase-transfer catalysts due to the unique properties of the TBA+ cation. alfachemic.comdntb.gov.ua The bulky, lipophilic nature of the four butyl chains allows the cation to be soluble in organic solvents, while its positive charge enables it to pair with an anion and transport it from the aqueous phase into the organic phase where the reaction occurs. nbinno.combiomedres.us This transport mechanism overcomes the mutual insolubility of the reactants, leading to significantly accelerated reaction rates. nbinno.com

Interfacial Phenomena and Mass Transfer Dynamics

The catalytic action in phase-transfer systems is intrinsically linked to phenomena occurring at the liquid-liquid interface. The TBA+ cation resides at this interface, where it can exchange its initial counter-anion for a reactant anion from the aqueous phase. nbinno.com The efficiency of this process is governed by mass transfer dynamics, which are influenced by factors such as stirring speed, temperature, and the interfacial area available for transfer. nih.govprinceton.edu

Research has shown that the catalytic activity of tetrabutylammonium salts is closely related to the phase behavior of the system. nih.gov In some cases, a third phase, rich in the tetrabutylammonium salt, can form between the aqueous and organic layers. acs.org This "L phase" can act as a microemulsion-like environment, providing a large interfacial area where the reaction can proceed efficiently. nih.govacs.org The catalysis is often attributable to reactions occurring at these interfaces, including both the bulk water-oil interface and the microinterfaces within the L phase. nih.govacs.org The rate of reaction can be significantly influenced by the concentration of the catalyst and other salts, which can alter the phase behavior of the system. acs.org

Table 1: Factors Influencing Mass Transfer in TBA-Mediated PTC

| Factor | Description | Impact on Reaction Rate |

| Stirring Speed | Affects the size of droplets and the interfacial area between phases. nih.gov | Increased stirring generally increases the rate up to a certain point by creating a larger interfacial area. |

| Temperature | Influences reaction kinetics, solubility, and phase behavior. nih.gov | Higher temperatures typically increase the reaction rate but can also affect catalyst stability and phase equilibrium. |

| Catalyst Concentration | Determines the number of available "shuttles" to transport anions. biomedres.us | Increasing catalyst concentration generally increases the rate, but saturation effects can occur. |

| Solvent Polarity | Affects the solubility of the ion pair in the organic phase and the solvation of the anion. iupac.org | An optimal polarity is needed to solubilize the ion pair while keeping the anion reactive. |

Role of Cation-Anion Pairing in Biphasic Systems

The heart of the phase-transfer mechanism lies in the formation of a lipophilic ion pair between the tetrabutylammonium cation and the reactant anion. nbinno.com The strength and nature of this cation-anion pairing are critical determinants of the catalyst's efficacy. The large size of the TBA+ cation results in a diffuse positive charge, leading to a relatively weak, "loose" ion pair with the transported anion. iupac.org This weak association is crucial because it leaves the anion highly reactive, or "naked," once it is in the low-polarity organic phase, where it is poorly solvated. iupac.org

Computational studies have revealed a general structural motif for the association between the tetrabutylammonium cation and various anions, where the anion interacts with the cation in a consistent, preferred orientation. nih.gov The stability of this ion pair, which can be quantified by interaction energies, has a significant impact on the catalytic process. rsc.org A balance must be struck: the ion pair must be stable enough to be extracted into the organic phase but labile enough to release the anion for reaction. The nature of both the cation and the anion influences this delicate equilibrium. rsc.orgnih.gov The reactivity of the anion is often dramatically increased upon transfer from a protic aqueous environment, where it is heavily solvated, to the aprotic organic phase. iupac.org

Organocatalytic Mechanisms and Activation Modes

Beyond its classical role in PTC, the tetrabutylammonium cation and its associated anion can participate directly in organocatalytic cycles. mdpi.com In these scenarios, the salt doesn't just act as a transport agent but actively engages in the bond-forming or bond-breaking steps of the reaction. Organocatalysis by tetrabutylammonium salts can proceed through various activation modes, often leveraging the properties of the anion or cooperative effects. researchgate.net

Nucleophilic and Basic Catalysis by Anionic Counterparts

Once transported into the organic phase, the counter-anion of the tetrabutylammonium salt can act as a potent nucleophile or base. phasetransfercatalysis.comacs.org For example, in a reaction involving tetrabutylammonium bromide (TBAB), the bromide ion can initiate a catalytic cycle by acting as a nucleophile. phasetransfercatalysis.com Similarly, tetrabutylammonium acetate (B1210297) can deliver the acetate anion as a nucleophile. phasetransfercatalysis.com The heightened reactivity is a direct consequence of the weak ion pairing with the bulky TBA+ cation and the lack of strong solvation in the organic medium. iupac.org

This principle is exploited in a wide range of transformations, including alkylations, substitutions, and eliminations. nih.govchemicalbook.com The choice of the anion is critical and is tailored to the specific reaction being catalyzed. For instance, tetrabutylammonium iodide is used in oxidative reactions where the iodide ion plays a key role in the catalytic cycle, potentially forming a reactive hypoiodite (B1233010) species in situ. beilstein-archives.org

Table 2: Examples of Anionic Counterparts as Catalysts

| Tetrabutylammonium Salt | Anion | Catalytic Role | Example Reaction Type |

| Tetrabutylammonium Bromide (TBAB) | Br⁻ | Nucleophile | Ring-opening of epoxides phasetransfercatalysis.com |

| Tetrabutylammonium Acetate (TBAOAc) | AcO⁻ | Nucleophile | Nucleophilic substitution phasetransfercatalysis.com |

| Tetrabutylammonium Iodide (TBAI) | I⁻ | Nucleophile/Redox Mediator | Oxidative α-azidation of ketones beilstein-archives.org |

| Tetrabutylammonium Hydroxide (B78521) (TBAOH) | OH⁻ | Base | Alkylation of active methylene (B1212753) compounds |

Cooperative Catalysis with External Reagents

Tetrabutylammonium salts can function cooperatively with other catalysts, such as transition metals or other organocatalysts, to achieve novel reactivity. mdpi.comnih.gov In these systems, the TBA+ salt can play multiple roles. It may act as a phase-transfer agent to bring a reactant into the organic phase where the primary catalyst resides. nih.gov Alternatively, it can act as a co-catalyst or additive that modulates the activity or selectivity of the main catalytic species. mdpi.com

An example is the synthesis of 2-substituted imidazolines, where TBAB is used in conjunction with tungstophosphoric acid. nih.gov In this dual-catalyst system, a complex is proposed to form between the two catalytic species, which then acts as the active oxidant. nih.gov This synergistic approach allows for transformations that may not be possible or efficient with either catalyst alone, highlighting the versatility of tetrabutylammonium salts in complex reaction design. researchgate.net

Unraveling Complex Reaction Pathways

The mechanistic pathways involving tetrabutylammonium species can be highly complex, often involving multiple catalytic cycles and intermediates. For instance, in certain oxidative reactions catalyzed by tetrabutylammonium iodide (TBAI), the mechanism is believed to involve the in-situ formation of a quaternary ammonium (B1175870) hypoiodite. beilstein-archives.org This species then facilitates the initial step of the reaction, such as the iodination of a ketone, which is followed by a subsequent phase-transfer-catalyzed nucleophilic substitution. beilstein-archives.org

In other cases, the tetrabutylammonium salt can activate substrates through non-covalent interactions, such as hydrogen bonding. researchgate.net Although the TBA+ cation lacks traditional hydrogen bond donors, the α-methylene groups adjacent to the positively charged nitrogen are sufficiently acidic to act as hydrogen-bond donors, activating electrophiles. researchgate.net Furthermore, TBA+ salts can be involved in metallaphotocatalysis, where they can influence the reaction environment or participate in single-electron transfer steps. acs.org The elucidation of these intricate pathways often requires a combination of kinetic studies, spectroscopic analysis, and computational modeling to fully understand the role of each component in the catalytic system. nih.gov

In-situ Spectroscopic Probing of Reactive Intermediates

The direct observation of reactive intermediates is a powerful tool for deciphering reaction mechanisms. In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction, providing structural and kinetic information about transient species that are formed and consumed during the reaction process. For a hypothetical reaction involving dioxoamine; tetrabutylazanium, a variety of spectroscopic methods could be employed to identify and characterize any fleeting intermediates.

Potential Spectroscopic Techniques:

| Spectroscopic Technique | Information Provided | Hypothetical Application to this compound Reactions |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N). | Could be used to track changes in the chemical shifts and coupling constants of the tetrabutylazanium cation and any nitrogen-containing intermediates derived from the dioxoamine anion. |

| Infrared (IR) and Raman Spectroscopy | Detects the vibrational frequencies of chemical bonds. | Useful for identifying characteristic bond vibrations in the dioxoamine anion and any intermediates, such as N=O or N-O stretching frequencies. |

| UV-Visible (UV-Vis) Spectroscopy | Probes electronic transitions within molecules. | Could identify chromophoric intermediates that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Specifically detects species with unpaired electrons (radicals). | Would be crucial if the reaction mechanism involves radical intermediates formed from the dioxoamine species. |

The successful application of these techniques would depend on the reaction conditions (temperature, solvent, concentration) and the lifetime of the intermediates. By carefully designing experiments and utilizing advanced spectroscopic methods, it would be theoretically possible to gain a comprehensive understanding of the transient species involved in the reactions of this compound.

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling is a cornerstone of mechanistic chemistry, providing a means to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O in the dioxoamine anion), it is possible to follow the labeled atom's position in the products, thereby revealing bond-making and bond-breaking events.

Furthermore, the study of the kinetic isotope effect (KIE) can provide profound insights into the rate-determining step of a reaction. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. libretexts.org

Application to this compound:

To investigate a hypothetical reaction of this compound, one could synthesize isotopically labeled versions of the dioxoamine anion.

Hypothetical Isotopic Labeling Study:

| Isotopic Label | Information Sought | Expected Outcome if Bond is Broken in Rate-Determining Step |

| ¹⁵N-labeled dioxoamine | To determine the fate of the nitrogen atoms. | The position of the ¹⁵N label in the final products would elucidate the rearrangement or transfer of the nitrogen-containing moiety. |

| ¹⁸O-labeled dioxoamine | To track the oxygen atoms. | The distribution of ¹⁸O in the products and any byproducts (e.g., water) would reveal the mechanism of oxygen transfer or elimination. |

By measuring the reaction rates of the isotopically labeled and unlabeled reactants, the KIE could be determined.

Interpreting the Kinetic Isotope Effect:

| KIE Value (k_light / k_heavy) | Interpretation | Implication for the Reaction Mechanism |

| > 1 (Normal KIE) | The reaction is slower with the heavier isotope. | Indicates that the bond to the isotopically substituted atom is being broken in the rate-determining step. baranlab.org |

| ≈ 1 (No KIE) | No significant change in reaction rate. | Suggests that the bond to the isotopically substituted atom is not broken or formed in the rate-determining step. baranlab.org |

| < 1 (Inverse KIE) | The reaction is faster with the heavier isotope. | Can indicate a change in hybridization at the labeled position in the transition state. wikipedia.org |

Computational Chemistry and Theoretical Modeling of Tetrabutylazanium Systems

Development and Application of Predictive Theoretical Models

Models for Ion-Solvent and Ion-Polymer Interactions

Computational models are crucial for understanding the behavior of the tetrabutylammonium (B224687) (TBA) cation in various chemical environments. These models provide insights at a molecular level that are often inaccessible through experimental means alone.

Ion-Solvent Interactions:

Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are primary tools for modeling the interactions between the tetrabutylammonium cation and solvent molecules.

Aqueous Solutions: MD simulations have been extensively used to study TBA salts in water. acs.orgnih.gov These simulations show that in aqueous solutions, the TBA cation significantly influences the surrounding water structure. acs.orgnih.gov The hydrophobic nature of the butyl chains and the electrostatic interactions of the charged nitrogen core lead to a delicate balance that governs the solution's properties. acs.orgnih.gov For instance, unlike simple inorganic salts such as NaCl which increase the surface tension of water, the presence of tetrabutylammonium bromide (TBAB) in an aqueous solution leads to a decrease in surface tension. aip.org This effect is attributed to weaker intermolecular interactions between the hydrophobic parts of the cation and water molecules at the interface compared to the interactions in pure water. aip.org MD simulations using polarizable force fields have provided excellent agreement with experimental data for solution densities and diffusion coefficients across various concentrations. acs.orgnih.gov These models reveal that at higher concentrations, TBA cations can form an interpenetrating network. nih.gov

Deep Eutectic Solvents (DESs): The interactions of TBA salts in DESs have also been explored. phantomsfoundation.comnih.gov DFT calculations combined with infrared spectroscopy on DESs composed of TBA salts and phenol (B47542) indicated that specific hydrogen bonding interactions between the anion and the phenol molecules are key to the formation of the liquid phase at room temperature. phantomsfoundation.com In DESs made of tetrabutylammonium chloride and levulinic acid, a combined experimental and theoretical approach showed that the fluid's properties are primarily dictated by strong and long-lived hydrogen bonds between the chloride anion and levulinic acid. nih.gov

Other Solvents and Interfaces: The behavior of TBA at interfaces, such as the gas/water interface, has been modeled to understand processes like gas hydrate (B1144303) formation. mdpi.comresearchgate.net MD simulations show that TBA halides enhance the adsorption of gases like methane (B114726) and carbon dioxide at the interface, which may facilitate gas uptake into clathrate cages. mdpi.com The hydrophobic interactions between the n-alkyl chains of the TBA cation and methane are particularly significant for the increased adsorption of methane. researchgate.net Furthermore, theoretical models have been applied to understand the preferential adsorption of the TBA cation at oil-water interfaces, driven by the hydrophobic effect. mdpi.com

Ion-Polymer Interactions:

The interaction of tetrabutylammonium with polymeric systems is critical in applications ranging from materials science to catalysis.

Organoclays: DFT calculations have been used to model the interaction of TBA with montmorillonite (B579905) (Mt), a type of clay mineral. cambridge.orgresearchgate.net These studies investigate the stability of organoclays where TBA cations are intercalated into the clay's layered structure. cambridge.orgresearchgate.net The models show that the TBA cation prefers a quasi-planar arrangement in the interlayer space, which is stabilized by weak hydrogen bonds between the cation's CH2 and CH3 groups and the oxygen atoms of the montmorillonite surface. cambridge.org The calculated intercalation and adsorption energies quantify the stability of these structures. cambridge.orgresearchgate.net

| Reaction Type | Energy (kJ/mol) | Description |

|---|---|---|

| Intercalation (ΔEint) | -56.7 | Energy released when the TBA cation is inserted between montmorillonite layers. |

| Adsorption (ΔEads*) | -22.6 | Energy released upon surface adsorption (Model 1). |

| Adsorption (ΔEads**) | -37.4 | Energy released upon surface adsorption (Model 2). |

Polymerized Ionic Liquids (PolyILs): For systems where the ionic moiety is part of a polymer, polymer integral equation theory has been employed. osti.gov This theoretical framework models semiflexible PolyILs to study their structure as a function of melt density, Coulomb interaction strength, and ion size. osti.gov The theory helps to elucidate how chain connectivity and ionic interactions combine to determine the material's properties. osti.gov

Polymerization Catalysis: Theoretical models have also been developed for reactions like the group transfer polymerization (GTP) of methyl methacrylate (B99206), which can be catalyzed by tetrabutylammonium salts like tetrabutylammonium benzoate (B1203000). lboro.ac.uk These models aim to predict reaction kinetics, including monomer conversion and molecular weight profiles, by considering the complex reaction mechanism involving the ionic catalyst. lboro.ac.uk

Advanced Predictive Frameworks for Complex Chemical Environments

To accurately predict the behavior of tetrabutylammonium systems, researchers employ a variety of advanced computational frameworks that go beyond simple models.

Molecular Dynamics (MD) with Advanced Force Fields: Classical MD simulations are a cornerstone for modeling large, complex systems over time. The accuracy of MD heavily relies on the force field used to describe the intermolecular interactions. For tetrabutylammonium systems, the General AMBER Force Field (GAFF) has been used to determine parameters for van der Waals and electrostatic interactions. aip.org To improve accuracy, especially in systems with significant electronic polarization effects, polarizable force fields have been developed and used. acs.orgnih.gov These advanced force fields provide better agreement with experimental data for properties like solution density and diffusion coefficients as a function of concentration. acs.orgnih.gov

Density Functional Theory (DFT) and Ab Initio MD: DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate optimized geometries, reaction energies, and vibrational spectra for tetrabutylammonium-containing systems. cambridge.orgresearchgate.net For example, DFT calculations with dispersion corrections (DFT-D3) have been crucial in accurately predicting the stability of organoclays. researchgate.net DFT has also been used to elucidate reaction mechanisms, such as in the oxidation of sulfides by tetrabutylammonium chlorite, by calculating the energy profiles of transition states. nih.gov When combined with MD, it gives rise to ab initio molecular dynamics (AIMD), which allows for the study of dynamic properties and the interpretation of experimental vibrational spectra. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): While not explicitly detailed in the provided context for this specific compound, QM/MM methods represent an advanced framework where a chemically reactive or important region (e.g., the TBA cation and its immediate interaction partners) is treated with high-level quantum mechanics, while the rest of the system (e.g., bulk solvent or polymer) is treated with a more computationally efficient molecular mechanics force field. This approach balances accuracy and computational cost, making it suitable for studying reactions or electronic properties in large, complex environments.

Specialized Theoretical Models: For specific phenomena, specialized models are employed. The low concentration Chemical Model (lcCM) is used to analyze conductivity data and derive association constants and thermodynamic parameters for ion-pair formation in dilute solutions. chem-soc.si For a detailed understanding of non-covalent interactions, which are critical in TBA systems, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are used. nih.govacs.org These tools analyze the electron density to characterize hydrogen bonds and van der Waals forces, providing deep insights into the nature of interactions within deep eutectic solvents. nih.govacs.org More recently, machine learning frameworks, such as attention-based transformer architectures, have been proposed as a flexible framework to capture complex chemical structures and design materials like deep eutectic solvents. researchgate.net

| Framework | Application/Focus | Key Findings/Insights | References |

|---|---|---|---|

| Molecular Dynamics (MD) with Polarizable Force Fields | Modeling aqueous solutions of TBA salts across concentrations. | Excellent agreement with experimental densities and diffusion coefficients; reveals formation of cation networks at high concentrations. | acs.orgnih.gov |

| Density Functional Theory (DFT) with Dispersion Corrections | Stability and structure of TBA-intercalated organoclays; reaction mechanisms. | Predicts stable geometries and interaction energies; elucidates reaction pathways and transition states. | cambridge.orgresearchgate.netnih.gov |

| Polymer Integral Equation Theory | Structure of polymerized ionic liquids (PolyILs). | Elucidates the interplay of chain connectivity, steric effects, and Coulomb interactions on the multi-scale structure. | osti.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of hydrogen bonding in deep eutectic solvents. | Characterizes the nature and strength of non-covalent interactions, confirming strong H-bonds between anions and H-bond donors. | nih.govacs.org |

| Low Concentration Chemical Model (lcCM) | Analysis of electrolyte conductivity in dilute solutions. | Derives limiting molar conductivities and ion-pair association constants. | chem-soc.si |

Applications of Tetrabutylazanium Compounds in Catalysis

Catalysis in Organic Synthesis

Tetrabutylammonium (B224687) salts have proven to be versatile catalysts in a wide array of organic transformations due to their efficacy as phase-transfer catalysts, which facilitates reactions between reactants in immiscible phases. nih.govnbinno.com Their application spans various reaction types, including alkylations, oxidations, reductions, and coupling reactions. nih.gov

Tetrabutylammonium salts are instrumental in promoting the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental processes in organic synthesis. arkat-usa.org As phase-transfer catalysts, they shuttle anionic nucleophiles from an aqueous phase to an organic phase, making them available to react with organic electrophiles. nih.govmdpi.com This methodology has been successfully applied to various reactions:

Alkylation Reactions: Tetrabutylammonium bromide (TBAB) catalyzes numerous alkylation reactions, including the N-alkylation of acridones, S-alkylation of pyrones, and the alkylation of aldehydes and ketones. nih.gov These reactions often proceed under milder conditions and with higher yields compared to traditional methods that may require harsh, anhydrous conditions. chemicalbook.com

Coupling Reactions: TBAB is also employed as an efficient co-catalyst for several coupling reactions, such as the Suzuki cross-coupling and Heck reactions. nih.gov

Synthesis of Heterocycles: The catalytic activity of TBAB is widely explored for synthesizing biologically relevant heterocycles. nih.gov For instance, it catalyzes the synthesis of 3-nitro-2H-chromenes from salicylaldehydes and 2-nitro ethanol under solvent-free conditions. In this reaction, TBAB activates the aldehydic group, facilitating its condensation with a carbanion intermediate. mdpi.com

The table below summarizes selected C-C and C-Heteroatom bond formation reactions catalyzed by tetrabutylammonium compounds.

| Reaction Type | Catalyst | Substrates | Product | Key Feature |

| N-Alkylation | TBAB | Acridones | N-alkylated acridones | Efficient metal-free catalysis nih.gov |

| S-Alkylation | TBAB | 4-mercapto-6-methyl-2-pyrone | S-alkylated pyrone derivatives | Phase-transfer catalysis nih.gov |

| Suzuki Coupling | TBAB | - | Biaryls | Co-catalyst enhancing reaction rate nih.gov |

| Chromene Synthesis | TBAB | Salicylaldehydes, 2-nitro ethanol | 3-nitro-2H-chromenes | Microwave-assisted, solvent-free mdpi.com |

Tetrabutylammonium compounds serve as effective catalysts in esterification reactions, offering alternatives to standard acid-catalyzed methods like the Fischer-Speier esterification. wikipedia.org

Tetrabutylammonium Tribromide (TBATB): This compound can act as an unconventional but effective catalyst for the direct condensation of carboxylic acids and alcohols. wikipedia.orgresearchgate.net The reaction proceeds efficiently at reflux temperatures under solvent-free conditions, without the need for dehydrating agents to remove the water byproduct. researchgate.net One proposed mechanism suggests that hydrobromic acid released by TBATB protonates the alcohol rather than the carboxylic acid, making the carboxylate the active nucleophile, which is a reversal of the standard esterification mechanism. wikipedia.org An example is the acylation of 3-phenylpropanol with glacial acetic acid, which yields the corresponding ester in 15 minutes with a 95% yield. wikipedia.org

Tetrabutylammonium Fluoride (B91410) (TBAF): A convenient method for ester synthesis involves the reaction of carboxylic acids and alkyl halides using a stoichiometric amount of TBAF as a base. researchgate.netnih.gov The reaction generates highly reactive carboxylate ions in situ. The bulky tetrabutylammonium counterion is believed to increase the reactivity of these carboxylate ions, leading to moderate to good yields of the corresponding esters. researchgate.netnih.gov TBAF for these reactions can also be generated in situ from tetrabutylammonium hydrogen sulfate (TBAHSO4) and potassium fluoride. researchgate.net

The following table highlights different tetrabutylammonium-catalyzed esterification methods.

| Catalyst | Reactants | Mechanism/Role | Conditions | Advantages |

| Tetrabutylammonium tribromide (TBATB) | Carboxylic acid, Alcohol | Unconventional catalysis, protonates alcohol wikipedia.org | Reflux, solvent-free | High yield, no water removal needed wikipedia.orgresearchgate.net |

| Tetrabutylammonium fluoride (TBAF) | Carboxylic acid, Alkyl halide | Acts as a base to generate reactive carboxylate ions researchgate.netnih.gov | THF or DMF solvent | High reactivity of intermediate, moderate to good yields nih.gov |

The capture and utilization of carbon dioxide (CO₂) is a significant area of chemical research, and tetrabutylammonium salts play a crucial role in this field. phasetransfercatalysis.com They can capture CO₂ and facilitate its subsequent conversion into valuable chemicals. scienceopen.com

CO₂ Capture: Aqueous solutions of tetrabutylammonium hydroxides, such as tetra-n-butylammonium hydroxide (B78521) ([N₄₄₄₄][OH]), can directly absorb CO₂ from the atmosphere. researchgate.net Furthermore, tetrabutylammonium carboxylates, like tetrabutylammonium acetate (B1210297), have been found to capture CO₂ more effectively and rapidly than corresponding potassium salts. phasetransfercatalysis.com The process is reversible and leverages the significant change in the pKa of acids like acetic acid in different solvents to control the capture and release of CO₂. phasetransfercatalysis.com

Synthesis of Carbamates: Tetrabutylammonium halides, particularly tetrabutylammonium bromide, have been shown to have a positive influence on the reaction yield for synthesizing carbamates from CO₂ and amines. nih.gov The catalyst helps to activate the CO₂ molecule, making it more susceptible to nucleophilic attack by the amine.

Synthesis of Cyclic Carbonates: An efficient catalytic system comprising water, polyaluminium chloride, and TBAB can be used for the cycloaddition of CO₂ to epoxides to form cyclic carbonates under mild conditions. science.gov The halide anion of TBAB acts synergistically with the other components to promote the reaction. science.gov

Chiral quaternary ammonium (B1175870) salts, including derivatives of tetrabutylammonium, are powerful tools in asymmetric synthesis. unina.it They are used as chiral phase-transfer catalysts to control the stereochemical outcome of reactions.

In a study on Rh-catalyzed enantioselective single-carbon insertion of alkenes, various tetrabutylammonium salts were surveyed as sources of negatively charged nucleophiles. nih.gov The choice of the anion (e.g., chloride, nitrate (B79036), azide) associated with the tetrabutylammonium cation was found to influence both the enantioselectivity and regioselectivity of the reaction. For example, using tetrabutylammonium chloride in a reaction with a dirhodium complex catalyst resulted in the formation of an allylic chloride with better enantioselectivity compared to when tetrabutylammonium benzoate (B1203000) was used. nih.gov This demonstrates that the tetrabutylammonium cation can effectively deliver a variety of nucleophiles into the chiral reaction environment, where the nature of the nucleophile itself plays a critical role in the stereochemical outcome. nih.gov The development of chiral materials and their application in enantioselective catalysis is an expanding field of research. acs.org

The table below shows the effect of different tetrabutylammonium salts on an enantioselective reaction.

| Catalyst System | Nucleophile Source | Product | Enantiomeric Ratio (e.r.) | Regioselectivity (γ:α) |

| Rh₂(S-NTTL)₄ | Tetrabutylammonium benzoate | Allylic benzoate | 88:12 | 8.4:1 |

| Rh₂(S-NTTL)₄ | Tetrabutylammonium chloride | Allylic chloride | 94.5:5.5 | 3.9:1 |

| Rh₂(S-NTTL)₄ | Tetrabutylammonium nitrate | Allylic nitrate | 78.5:21.5 | - |

| Rh₂(S-NTTL)₄ | Tetrabutylammonium azide | Allylic azide | 78.5:21.5 | - |

| (Data sourced from a study on Rh-Catalyzed Enantioselective Single-Carbon Insertion of Alkenes) nih.gov |

Catalysis in Specialized Chemical Transformations

Beyond general organic synthesis, tetrabutylammonium compounds are crucial in highly specialized areas of chemistry that require unique catalytic properties.

In the field of radiochemistry, particularly for Positron Emission Tomography (PET), the efficient incorporation of radionuclides into molecules is paramount. Tetrabutylammonium salts are key reagents in nucleophilic [¹⁸F]-radiolabeling.

The "naked" fluoride ion, which is highly nucleophilic, is required for these reactions. Tetrabutylammonium [¹⁸F]fluoride ([¹⁸F]TBAF) is a representative reagent that provides this reactive form of the fluoride ion. nih.gov It is typically generated by treating the aqueous [¹⁸F]fluoride obtained from a cyclotron with tetrabutylammonium hydroxide or tetrabutylammonium bicarbonate. nih.gov The bulky, non-coordinating tetrabutylammonium cation shields the negative charge of the fluoride ion, enhancing its nucleophilicity and solubility in the aprotic organic solvents used for the labeling reactions. This allows for the efficient synthesis of ¹⁸F-labeled radiopharmaceuticals. nih.gov Additionally, a dehydrated and less hygroscopic form, tetrabutylammonium tetra-t-butanol coordinated fluoride (TBAF(t-BuOH)₄), has been developed, which shows good performance as a fluoride source due to its high solubility in organic solvents and good nucleophilicity with low basicity. nih.gov

Use as Buffering and Stabilizing Agents in Reaction Media

Tetrabutylazanium compounds, particularly salts like tetrabutylammonium bromide (TBAB), are highly effective as stabilizing agents in multiphasic reaction media, primarily through their function as phase-transfer catalysts (PTCs). mdpi.comnih.gov In a typical phase-transfer system, a reactant in an aqueous phase (like an inorganic anion) is insoluble in an organic phase where the substrate resides. TBA salts overcome this barrier. The lipophilic tetrabutyl groups of the cation allow it to form an ion pair with the aqueous reactant, which can then be transported into the organic phase to react. mdpi.com This "molecular shuttle" action stabilizes the reactive anion in the organic medium, preventing its decomposition and increasing its effective concentration, thereby accelerating the reaction.

The mechanism of stabilization is attributed to the formation of an interface between the different phases. nih.gov In some systems, a third, catalyst-rich liquid phase can form, which contains microemulsion-like structures that provide a unique reaction environment. nih.gov This interfacial catalysis is crucial for the stabilizing effect.

Furthermore, when used in their molten state, TBA salts can function as ionic liquids. mdpi.comtandfonline.com In this capacity, they serve as the reaction medium itself, providing a highly polar yet non-coordinating environment that can stabilize charged intermediates and transition states. This ionic liquid phase can dissolve a wide range of reactants, enhancing reaction homogeneity and stability. mdpi.comtandfonline.com The charge distribution in the tetrabutylazanium cation, which is delocalized over the alpha-methylene groups, allows it to form non-classical hydrogen bonds with substrates, further contributing to the stabilization of key reaction species. researchgate.netresearchgate.net

Table 1: Tetrabutylazanium Compounds as Stabilizing Agents in Catalysis

| Compound | Reaction | Role of Tetrabutylazanium Compound | Reference |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Reaction of decyl methanesulfonate with sodium bromide | Phase-transfer catalyst, stabilizing the bromide anion in the organic phase. | nih.gov |

| Tetrabutylammonium Chloride (TBACl) | Ring-opening polymerization of salicylate cyclic esters | Stabilizes carbonyl group of substrates via non-classical hydrogen bonding, preventing side reactions. | researchgate.net |

| Tetrabutylammonium Hydroxide (TBAH) | Hydrophosphonylation of aldehydes | Acts as an ionic liquid medium, stabilizing phosphite nucleophiles and intermediates. | tandfonline.com |

| Tetrabutylammonium Bromide (TBAB) | Synthesis of 2-substituted imidazolines | Forms a complex with tungstophosphoric acid, stabilizing the peroxo complex catalyst. | mdpi.com |

Contributions to Green Chemistry Methodologies

Tetrabutylazanium compounds have emerged as significant contributors to the field of green chemistry. mdpi.comorientjchem.orgsoton.ac.uk Their application aligns with several core principles of green chemistry, including the use of catalysis over stoichiometric reagents, maximizing atom economy, using safer solvents and reaction conditions, and reducing waste.

Enhancement of Reaction Efficiency and Waste Minimization

The use of TBA salts often allows for a reduction in the amount of solvent required, or even the complete elimination of organic solvents. mdpi.comorientjchem.org Molten TBAB can act as both the catalyst and the reaction medium, creating solvent-free conditions that drastically reduce volatile organic compound (VOC) emissions and simplify product work-up. mdpi.comorientjchem.org This approach directly addresses the goal of waste minimization by eliminating solvent waste, which is often a major component of chemical process waste streams. The high catalytic activity means that only a small, catalytic amount of the TBA compound is needed, further improving the atom economy of the process.

Development of Environmentally Benign Reaction Systems

Tetrabutylazanium compounds are instrumental in the development of environmentally benign reaction systems. mdpi.commdpi.com Many TBA salts are considered non-toxic, non-flammable, and non-corrosive, making them safer alternatives to many conventional catalysts, particularly those containing heavy metals. mdpi.com Their use as metal-free organocatalysts is a significant advantage, as it prevents metal contamination in the final products, which is especially critical in the pharmaceutical industry. mdpi.com

One of the most significant green chemistry applications of these compounds is enabling the use of water as a reaction solvent. mdpi.com TBAB's ability to transport organic-insoluble reactants from an aqueous phase into an organic phase allows for numerous reactions, such as alkylations and substitutions, to be performed in water instead of traditional organic solvents. mdpi.commdpi.com This shift to an aqueous medium is a cornerstone of green chemistry, as water is a non-toxic, non-flammable, and inexpensive solvent. Similarly, TBA compounds like tetrabutylammonium acetate can function as both an ionic liquid and a base in multi-reaction processes, eliminating the need for additional phosphine ligands, inorganic bases, and excess solvents, which significantly improves the green metrics of the synthesis. soton.ac.uk

Table 2: Applications of Tetrabutylazanium Compounds in Green Chemistry

| Compound | Reaction | Green Chemistry Advantage | Reference |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Synthesis of ethenzamide | Solvent-free conditions with microwave assistance; 92% yield in 90 seconds. | mdpi.com |

| Tetrabutylammonium Bromide (TBAB) | Synthesis of xanthenediones | Solvent-free conditions, avoiding harmful solvents and catalysts; high yields. | orientjchem.org |

| Tetrabutylammonium Hydroxide (TBAH) | Synthesis of α-hydroxyphosphonates | Eco-friendly ionic liquid catalyst; reaction proceeds under neat (solvent-free) conditions with good yields. | tandfonline.com |

| Tetrabutylammonium Acetate (TBAOAc) | One-pot arylation/hydrogenation of quinolines | Acts as both ionic liquid and base, eliminating the need for phosphine ligands and inorganic bases. | soton.ac.uk |

| Tetrabutylammonium Bromide (TBAB) | Synthesis of 1,4-dihydropyridines | Use of water as an environmentally benign solvent; high atom economy. | mdpi.com |

Tetrabutylazanium Compounds in Materials Science Research

Ionic Liquids and Deep Eutectic Solvents

Tetrabutylammonium (B224687) salts are fundamental components in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs). researchgate.netresearchgate.net These materials are of significant interest as "designer solvents" due to their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics. researchgate.netmdpi.com

The design of novel ionic liquids and deep eutectic solvents based on the tetrabutylammonium cation is a rich area of research, allowing for the fine-tuning of material properties by systematically altering the accompanying anion or hydrogen bond donor (HBD). researchgate.netacs.org The large, symmetric nature of the TBA⁺ cation imparts lipophilicity and influences the packing and intermolecular forces within the liquid, while the anion or HBD dictates properties like viscosity, density, and melting point. wikipedia.orgsemanticscholar.org

For instance, DESs formed by pairing tetrabutylammonium bromide (TBABr) with various alcohol-based HBDs exhibit distinct physical properties. researchgate.netdntb.gov.ua Studies have shown that as the length of the HBD (e.g., from ethylene (B1197577) glycol to 1,5-pentanediol) increases, the density of the resulting DES tends to decrease while the viscosity increases. researchgate.netmdpi.com The DES formed with glycerol, which has an extra hydroxyl group, generally shows the highest density and viscosity and the lowest ionic conductivity compared to other alcohol-based DESs. researchgate.netdntb.gov.ua

Similarly, combining tetrabutylammonium chloride (TBAC) with HBDs like glycerol, ethylene glycol, and triethylene glycol produces a class of DESs whose properties can be tailored for specific applications. acs.org The synthesis of TBA⁺ salts with amino acid-based anions like glutamate (B1630785) and threoninate further expands the library of available ILs, creating materials with unique functionalities. acs.org The formation of a DES with a specific eutectic point, which is a lower melting point than either of the individual components, was observed in a 1:2 molar ratio of tetrabutylammonium bromide and nonanoic acid, driven by strong hydrogen bonding between the acid's carboxyl group and the bromide anion. acs.orgmostwiedzy.pl

Table 1: Physicochemical Properties of Tetrabutylammonium Bromide (TBABr) Based DESs at 303 K

Data sourced from Kareem et al. (2014). researchgate.netmdpi.com

Tetrabutylammonium salts are crucial components in nonaqueous electrochemistry, where they serve as supporting electrolytes. wikipedia.org Their high solubility in organic solvents and wide electrochemical windows make them ideal for various applications, including batteries and electrochemical capacitors. acs.org A popular choice for many electrochemical studies is tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆). wikipedia.org

Recent research has highlighted the innovative use of tetrabutylammonium triflate (TBAOTf), also known as tetrabutylammonium trifluoromethanesulfonate (B1224126), in developing advanced electrolytes for next-generation batteries. sigmaaldrich.comnih.gov Specifically, a novel chloride-free electrolyte for rechargeable magnesium batteries (RMBs) has been designed using TBAOTf as an additive to conventional magnesium salts. acs.orgnih.gov This is significant because traditional RMB electrolytes often rely on corrosive chloride ions. acs.orgnih.gov

In this system, the TBA⁺ cation plays a critical role by substantially improving the dissolution of the magnesium salts, which in turn enhances the concentration of charge-carrying species in the electrolyte. acs.org The resulting electrolyte formulation demonstrates exceptional performance, including:

An extended anodic stability window of up to 4.43 V. acs.orgnih.gov

A long cycling life of nearly 1200 hours at a current density of 0.1 mA/cm². acs.org

The formation of a robust solid electrolyte interphase (SEI) rich in MgF₂, which facilitates excellent reversibility of magnesium deposition and dissolution. nih.gov

The electrochemical behavior of various TBA⁺ salts, including the triflate, hexafluorophosphate, and tetrafluoroborate (B81430), has been characterized in solvents like acetonitrile, demonstrating their influence on reaction kinetics and reversibility at electrode surfaces. mdpi.com

Table 2: Performance of a Novel TBAOTf-Additive Electrolyte in a Magnesium Battery

Polymer Science and Engineering Applications

In polymer science, tetrabutylammonium compounds are primarily utilized as catalysts that can significantly influence the synthesis process and the final properties of the polymeric materials.

Tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), are widely recognized as highly efficient phase-transfer catalysts (PTCs). nih.govtheaic.org In polymer synthesis, PTCs are instrumental in reactions where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). nih.govnih.gov The lipophilic TBA⁺ cation can transport a water-soluble anionic reactant into the organic phase, allowing it to react with the organic-soluble substrate, thereby accelerating reaction rates under milder conditions. nih.govtheaic.org

This catalytic action provides better control over polymerization processes, which can lead to the synthesis of polymers with desired structures and properties, such as controlled molecular weight and specific functionalities. koyonchem.com For example, the kinetics of the free-radical polymerization of methyl methacrylate (B99206) can be significantly influenced by a PTC system composed of a water-soluble initiator (K₂S₂O₈) and a quaternary ammonium (B1175870) salt. tandfonline.com

A specific example is the use of tetrabutylammonium benzoate (B1203000) as a nucleophilic catalyst in the Group Transfer Polymerization (GTP) of methyl methacrylate. lboro.ac.uk GTP is a living polymerization method that allows for the synthesis of well-defined acrylic polymers. lboro.ac.uk The kinetics of this reaction are complex and can involve induction periods where the polymerization is initially slow before propagating. lboro.ac.uk The choice of a non-coordinating cation like tetrabutylammonium is considered optimal for catalyst activity in GTP. lboro.ac.uk Furthermore, tetrabutylammonium tetraalkylborate salts have been investigated as initiators for the remote polymerization of acrylate (B77674) formulations. acs.org

Self-healing polymers are a class of smart materials capable of autonomously repairing damage. mdpi.com Many of these systems rely on the incorporation of dynamic covalent bonds within the polymer network. tamu.edu These bonds can break and reform in response to a stimulus, such as heat or light, allowing the material to mend cracks and recover its mechanical integrity. youtube.com Common dynamic covalent chemistries include Diels-Alder reactions, disulfide exchange, and the formation of reversible urea (B33335) or imine bonds. tamu.edu

While the direct incorporation of the tetrabutylammonium cation as a structural component in the backbone of self-healing polymers is not widely documented, the synthesis of the monomers and the facilitation of the dynamic reactions often rely on catalysts. Quaternary ammonium compounds can be involved in the synthesis of the functional groups that enable these dynamic properties. nih.gov For example, self-healing polymers have been prepared based on reversible and bulky urea bonds formed by the reaction of a bulky amine with an isocyanate. rsc.org The catalysts used for such reactions are crucial, and phase-transfer catalysts like TBA⁺ salts are well-suited for facilitating reactions in organic synthesis. nih.gov Their role would be to enhance the efficiency of the reactions that create the dynamic crosslinks essential for self-healing behavior.

Development of Advanced Functional Materials

The unique ability of the tetrabutylammonium cation to form salts with large, complex inorganic anions has led to the development of a wide range of advanced functional materials. wikipedia.org The bulky, lipophilic nature of the TBA⁺ cation allows for the solubilization and crystallization of large polyanions in organic media, creating hybrid organic-inorganic materials with tailored properties. wikipedia.org

A prominent example is the formation of tetrabutylammonium salts of polyoxometalates (POMs). wikipedia.orgwikipedia.org POMs are large, anionic metal-oxide clusters, typically of molybdenum or tungsten, that exhibit remarkable catalytic, electronic, and medicinal properties. wikipedia.orgresearchgate.net By pairing them with TBA⁺ cations, researchers can create POM-based materials that are soluble in organic solvents, enabling their use in a broader range of catalytic applications. mdpi.com For example, TBA salts of vanadium-substituted Keggin-type phosphotungstates have been developed as highly selective catalysts for the aerobic oxidation of benzyl (B1604629) alcohol. mdpi.com The interaction between the bulky TBA⁺ cation and the POM can enhance catalytic efficiency by altering the material's morphology. researchgate.net

The development of novel electrolytes for high-performance batteries, as discussed previously, is another key area where TBA⁺ compounds contribute to advanced functional materials. acs.orgnih.gov The ability to create stable, non-corrosive, and highly conductive electrolytes is critical for the advancement of energy storage technologies beyond lithium-ion batteries. acs.orgresearchgate.net

An article on "Dioxoamine; tetrabutylazanium" cannot be generated as requested. Searches for the chemical compound "this compound" have yielded no direct results for a compound with this specific name.

The component "tetrabutylazanium" is an accepted IUPAC name for the cation tetrabutylammonium ([N(C₄H₉)₄]⁺). wikipedia.orgnih.gov This cation is a well-documented chemical entity used in various research and industrial applications. guidechem.comdrugbank.com

However, the term "Dioxoamine" in conjunction with tetrabutylazanium does not correspond to a readily identifiable or standard chemical compound in the scientific literature found. It is possible that "Dioxoamine" refers to a specific, non-standard counter-ion, or that the combined name is a misnomer.

Without a clear identification of the "Dioxoamine" component and its relationship to the tetrabutylammonium cation, it is not possible to provide scientifically accurate information regarding its integration into energy storage, conversion technologies, surface science, or interfacial engineering applications as outlined in the request.

Further clarification on the chemical structure or alternative nomenclature for "Dioxoamine" is required to proceed with generating the requested article.

Advanced Characterization Techniques for Tetrabutylazanium Based Systems

Spectroscopic Methods for Molecular Structure and Electronic Properties

Spectroscopic techniques are indispensable tools for probing the intricate details of a compound's molecular structure and electronic environment. By analyzing the interaction of electromagnetic radiation with the sample, a wealth of information regarding bond vibrations, nuclear spin states, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. For Dioxoamine; tetrabutylazanium, ¹H and ¹³C NMR would provide unambiguous evidence for the presence and structural integrity of the tetrabutylazanium cation.

In a typical ¹H NMR spectrum of the tetrabutylazanium cation, distinct signals corresponding to the different sets of protons in the butyl chains would be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity and relative number of protons. Similarly, the ¹³C NMR spectrum would display a unique set of resonances for the carbon atoms of the butyl groups, further corroborating the cationic structure. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the local electronic environment, and any significant interaction with the dioxoamine anion in solution could potentially be observed as a shift in the resonance frequencies compared to other tetrabutylammonium (B224687) salts.

Table 1: Representative ¹H and ¹³C NMR Data for the Tetrabutylazanium Cation (Note: Specific chemical shifts for this compound are not publicly available and the following data is representative of a typical tetrabutylazanium cation in a standard deuterated solvent.)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.2 | Triplet | -N-CH₂ -CH₂-CH₂-CH₃ |

| ¹H | ~1.6 | Multiplet | -N-CH₂-CH₂ -CH₂-CH₃ |

| ¹H | ~1.3 | Multiplet | -N-CH₂-CH₂-CH₂ -CH₃ |

| ¹H | ~0.9 | Triplet | -N-CH₂-CH₂-CH₂-CH₃ |

| ¹³C | ~58 | - | -N-CH₂ - |

| ¹³C | ~24 | - | -N-CH₂-CH₂ - |

| ¹³C | ~20 | - | -N-CH₂-CH₂-CH₂ - |

| ¹³C | ~13 | - | -N-CH₂-CH₂-CH₂-CH₃ |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the types of chemical bonds present and their immediate environment. For this compound, both the tetrabutylazanium cation and the dioxoamine anion would exhibit characteristic vibrational frequencies.

Table 2: Expected Vibrational Modes for this compound (Note: Specific frequencies are dependent on the solid-state packing and ionic interactions and are thus predictive.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretching | 2800-3000 | FTIR, Raman |

| C-H Bending | 1350-1480 | FTIR, Raman |

| C-N Stretching | 1000-1250 | FTIR, Raman |

| N=N Stretching (anion) | 1400-1600 | FTIR, Raman |

| N=O Stretching (anion) | 1600-1800 | FTIR, Raman |

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. msu.edu

The tetrabutylazanium cation itself is transparent in the near-UV and visible regions as it lacks π-electrons or non-bonding electrons that can be easily excited. youtube.com Therefore, any absorption observed for this compound would be attributable to electronic transitions within the dioxoamine anion. The position and intensity of the absorption bands would provide information about the energy levels of the molecular orbitals in the anion. For instance, n → π* and π → π* transitions are common in molecules with double bonds and lone pairs, which are expected in the dioxoamine anion. youtube.com

Mass Spectrometry (ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are "soft" ionization techniques that are well-suited for the analysis of ionic compounds like this compound, as they tend to keep the molecular ions intact. creative-proteomics.com

In the positive-ion mode ESI-MS or MALDI-TOF MS spectrum, a prominent peak corresponding to the tetrabutylazanium cation ([C₁₆H₃₆N]⁺) would be expected at a mass-to-charge ratio (m/z) consistent with its molecular weight. In the negative-ion mode, the detection of the dioxoamine anion would confirm its presence and provide its exact mass, which is crucial for determining its elemental composition. High-resolution mass spectrometry can further be used to confirm the empirical formula of both the cation and the anion with high accuracy.

Diffraction and Scattering for Supramolecular and Crystalline Structures

While spectroscopic methods provide information at the molecular level, diffraction and scattering techniques are essential for determining the arrangement of atoms and molecules in the solid state, including crystal structures and supramolecular assemblies.

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. mdpi.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD is valuable for confirming the phase purity of a bulk sample of this compound and can be used to identify the compound by comparing its diffraction pattern to a database or a pattern calculated from single-crystal data.

Neutron Scattering Techniques (e.g., Small Angle Neutron Scattering)

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure and interactions of tetrabutylammonium-based systems at the nanoscale, particularly in solution. SANS studies have been instrumental in understanding the behavior of micellar systems involving tetrabutylammonium salts.

In aqueous solutions of anionic surfactants like tetra-n-butylammonium dodecylsulfate (TBADS), SANS experiments have shown the formation and clustering of micelles as the temperature approaches the cloud point. nih.gov This clustering is dependent on both surfactant concentration and temperature. nih.gov It has been proposed that the clustering mechanism is driven by the depletion of hydrogen-bonded water around the butyl chains at the micellar surface, an entropically favorable process. nih.gov

Similarly, SANS has been used to study charged micellar systems of sodium dodecyl sulphate (SDS) and tetrabutylammonium bromide (TBAB). epj.orgaip.org These studies demonstrate that clouding occurs due to an increased attractive potential between micelles. epj.org This attraction is mediated by the dehydrated tetrabutylammonium (TBA+) counterions, a process that is enhanced by increasing temperature and the presence of salt. epj.orgaip.org At the cloud point temperature and beyond, both individual micelles and larger clusters coexist. epj.org The effect of different salts on inducing clouding has been systematically investigated, revealing an order based on the salts' ability to promote counterion condensation and dehydration of the TBA+ ions. epj.org

Further investigations using a combination of neutron scattering techniques, including SANS, Neutron Diffraction, and Neutron Spin Echo (NSE), on aqueous solutions of tetrabutylammonium bromide have provided detailed insights into the conformation and dynamics of the hydrophobic cations. researchgate.netarxiv.org These studies help to decouple the various dynamic modes of the ions, analyzing both coherent and incoherent scattering signals to understand the translational diffusion and microscopic motion of the tetrabutylammonium cation. arxiv.org

Thermal Analysis for Stability and Phase Behavior

Thermal analysis techniques are fundamental for determining the operational limits and phase behavior of tetrabutylammonium compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. Studies on various tetrabutylammonium salts have established their decomposition temperatures and degradation kinetics.

For instance, the thermal stability of several tetrabutylammonium salts has been ranked in the order of tetrabutylammonium perchlorate (B79767) (TBAP) < tetrabutylammonium hexafluorophosphate (B91526) (TBAHFP) < tetrabutylammonium tetrafluoroborate (B81430) (TBATFB). joac.info The decomposition of these compounds in an inert atmosphere typically yields tri-n-butyl amine, hydrogen fluoride (B91410) (HF), and a corresponding Lewis acid. joac.info TGA of tetrabutylammonium tribromide (TBATB) shows an initial decomposition temperature around 174 °C, with the main decomposition occurring around 230 °C. e-journals.in

In the context of graphite (B72142) intercalation compounds, TGA has been used to determine the composition of materials like C44TBA. oregonstate.edu The TGA curve for this compound shows two distinct mass losses between 150-300 °C and 350-500 °C, which are attributed to the two-step thermolysis of the intercalated tetrabutylammonium cation. oregonstate.edu Similarly, TGA of tetrabutylammonium hexamolybdate reveals a 35% mass loss between 300 to 410 °C, corresponding to the removal of the two tetrabutylammonium groups. researchgate.net

The thermal stability of tetrabutylammonium salts can be influenced by additives. For example, in tetrabutylammonium hexafluorophosphate (TBA-PF6), the addition of Al2O3 can reduce the thermal stability of the salt. mdpi.com

Table 1: Decomposition Temperatures of Various Tetrabutylammonium Salts from TGA

| Compound | Decomposition Temperature (°C) | Notes | Reference |

|---|---|---|---|

| Tetrabutylammonium Tribromide (TBATB) | ~174 (initial), ~230 (main) | Single-step decomposition. | e-journals.in |

| Tetrabutylammonium Perchlorate (TBAP) | >300 | Considered stable for experiments below 240 °C. | mdpi.comsemanticscholar.org |

| Tetrabutylammonium Hexafluorophosphate (TBAHFP) | Varies | Stability is greater than TBAP but less than TBATFB. | joac.info |

| Tetrabutylammonium Tetrafluoroborate (TBATFB) | Varies | Highest thermal stability among the three tested (TBAP, TBAHFP, TBATFB). | joac.info |

| Tetrabutylammonium Hexamolybdate | 300 - 410 | Corresponds to the removal of two TBA+ groups. | researchgate.net |

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material, allowing for the determination of melting points, glass transitions, and solid-solid phase transitions. osti.gov

DSC analysis of tetrabutylammonium bromide (TBA-Br) shows a melting temperature of approximately 120 °C. mdpi.com For tetrabutylammonium hexafluorophosphate (TBA-PF6), the melting temperature is in the range of 240–250 °C. mdpi.com The addition of Al2O3 has been shown to have little effect on the melting point of TBA-Br, but it lowers the melting temperature of TBA-PF6. mdpi.com